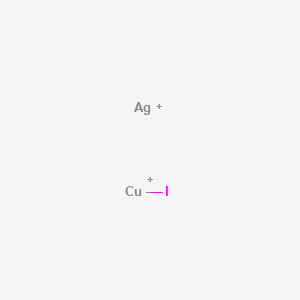
Silver;iodocopper(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver;iodocopper(1+) is a compound that combines silver and copper iodide It is known for its unique properties and potential applications in various fields
Preparation Methods
The preparation of Silver;iodocopper(1+) can be achieved through various synthetic routes. One common method involves the electrodeposition of a copper-silver alloy in an ionic liquid, such as 1-butyl-3-methylimidazolium chloride. This process involves the reduction of cupric ions to cuprous ions, followed by the simultaneous reduction of cuprous ions and silver ions to form the alloy . Another method involves the use of electric explosion of twisted wires of copper and silver in an argon atmosphere, which allows for the synthesis of nanoparticles with specific compositions .
Chemical Reactions Analysis
Silver;iodocopper(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, copper(I) iodide reacts with mercury vapors to form brown copper(I) tetraiodomercurate(II) . The compound can also participate in the synthesis of copper(I) clusters, such as [Cu6I7]− . Common reagents used in these reactions include ammonia, iodide solutions, and dilute acids. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Silver;iodocopper(1+) has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various compounds and materials. In biology and medicine, silver nanoparticles derived from this compound have shown potential as antimicrobial agents, drug-delivery carriers, and imaging probes . The compound’s unique properties make it suitable for applications in diagnostics, optoelectronics, and water disinfection . Additionally, the eco-friendly synthesis of silver and copper nanoparticles using biological methods has demonstrated potential in addressing multidrug-resistant bacterial infections .
Mechanism of Action
The mechanism of action of Silver;iodocopper(1+) involves the release of silver and copper ions, which interact with bacterial cell walls and intracellular molecules. Silver nanoparticles adhere to the surface of bacterial cell walls, causing structural damage and facilitating the entry of copper nanoparticles. Once inside the cell, copper nanoparticles disrupt intracellular molecules, leading to cell death . The combination of silver and copper ions enhances the antibacterial effect, making the compound effective against a wide range of bacteria .
Comparison with Similar Compounds
Silver;iodocopper(1+) can be compared to other similar compounds, such as copper(I) iodide, silver iodide, and gold monoiodide. Copper(I) iodide, for example, is an inorganic polymer with a rich phase diagram and various crystalline forms Silver iodide is known for its use in cloud seeding and photographic applications
Properties
CAS No. |
394738-90-0 |
|---|---|
Molecular Formula |
AgCuI+2 |
Molecular Weight |
298.32 g/mol |
IUPAC Name |
silver;iodocopper(1+) |
InChI |
InChI=1S/Ag.Cu.HI/h;;1H/q+1;+2;/p-1 |
InChI Key |
DFJMTNWHKIIQKO-UHFFFAOYSA-M |
Canonical SMILES |
[Cu+]I.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


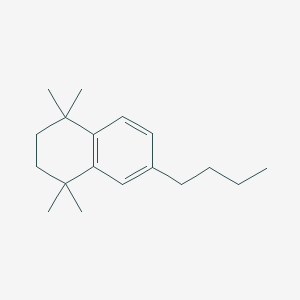
![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)

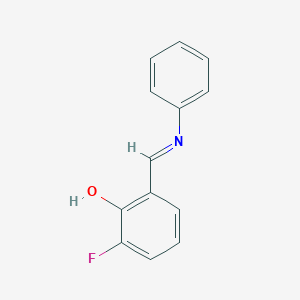
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)

![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
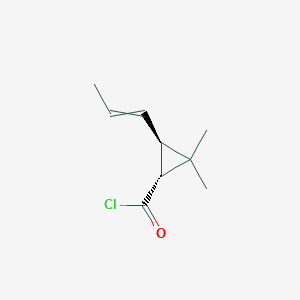
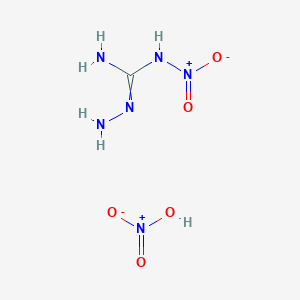
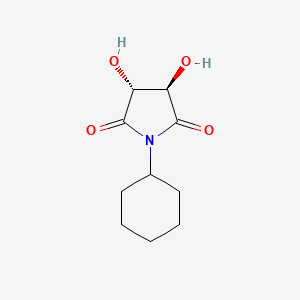
phosphanium](/img/structure/B14250395.png)
